4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine
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Overview
Description
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with 3,6-dihydro-2H-pyridine under specific conditions. One common method includes:
Starting Materials: 5-fluoropyrimidine and 3,6-dihydro-2H-pyridine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,6-Dihydro-2H-pyridin-1-yl)pyrimidine
- 5-Fluoropyrimidine
- 3,6-Dihydro-2H-pyridine
Uniqueness
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential biological activity compared to similar compounds without fluorine substitution.
Biological Activity
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoropyrimidine with 3,6-dihydro-2H-pyridine. The reaction is commonly performed under the following conditions:
- Starting Materials : 5-fluoropyrimidine and 3,6-dihydro-2H-pyridine.
- Reagents : Potassium carbonate (base) and dimethylformamide (DMF) as a solvent.
- Temperature : Approximately 100°C for several hours to facilitate product formation.
This method is efficient for producing the compound in a laboratory setting and can be scaled up for industrial applications using continuous flow reactors to ensure consistent quality and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and disrupting critical biological pathways. This inhibition can lead to therapeutic effects in various diseases, including cancer and infectious diseases .
Biological Activity
Research indicates that this compound exhibits several important biological activities:
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and survival.
- Antiproliferative Effects : In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant antiproliferative activity against A431 vulvar epidermal carcinoma cells .
Data Table: Biological Activity Summary
Case Studies
Recent studies have focused on optimizing derivatives of this compound for enhanced biological activity:
-
BCL6 Inhibition Study :
- A study reported the discovery of a potent BCL6 inhibitor derived from similar pyrimidine scaffolds. The optimization process highlighted structure-activity relationships (SAR) that improved potency and selectivity .
- The compound exhibited an IC50 value of 4.8 nM against BCL6, demonstrating its potential as a therapeutic agent in oncology.
- Antimicrobial Activity :
Properties
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-8-6-11-7-12-9(8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCAPSIPKZHLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=NC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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